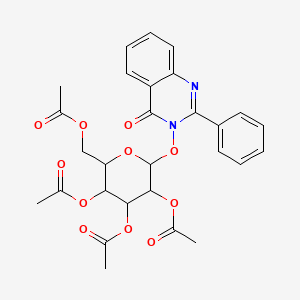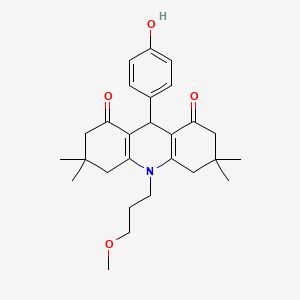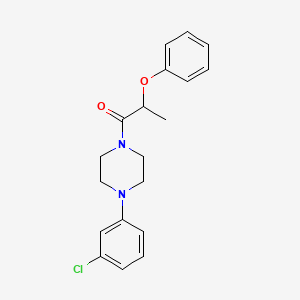![molecular formula C19H20ClN3O5S B5207214 2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B5207214.png)
2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound is commonly referred to as CCNSB and is a member of the sulfonylurea family of compounds. CCNSB has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential as a tool in scientific research.
Mecanismo De Acción
CCNSB is known to inhibit the activity of the sulfonylurea receptor, which is involved in insulin secretion. The compound binds to a specific site on the receptor and prevents the binding of other molecules that stimulate insulin secretion. CCNSB has also been shown to inhibit the activity of ion channels, which has potential applications in the study of neurological disorders.
Biochemical and Physiological Effects:
CCNSB has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit insulin secretion and to have an effect on ion channel activity. CCNSB has also been shown to have an effect on the activity of certain enzymes and to have potential as a tool in the study of enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCNSB has a number of advantages as a tool in scientific research. The compound is relatively easy to synthesize and has a high purity and yield. CCNSB also has a specific target in the sulfonylurea receptor, which makes it a useful tool in the study of diabetes and insulin secretion. However, CCNSB has limitations in its use as a tool in scientific research. The compound has potential side effects and may not be suitable for all experiments.
Direcciones Futuras
There are a number of future directions for the study of CCNSB. The compound has potential applications in the study of diabetes and insulin secretion, as well as in the study of ion channel activity and neurological disorders. Further research is needed to fully understand the mechanism of action of CCNSB and its potential applications in scientific research. Additionally, the development of new compounds based on CCNSB may lead to more effective tools for scientific research.
Métodos De Síntesis
The synthesis of CCNSB involves a multi-step process that begins with the reaction of 2-chloro-5-nitrobenzoic acid with cyclohexylamine to form an intermediate. The intermediate is then reacted with chlorosulfonyl isocyanate to form the final product, CCNSB. The synthesis of CCNSB has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
CCNSB has been studied for its potential use as a tool in scientific research. The compound has been shown to inhibit the activity of the sulfonylurea receptor, which is involved in insulin secretion. This inhibition has potential applications in the study of diabetes and insulin secretion. CCNSB has also been studied for its potential use in the study of ion channel activity and as a tool in the study of neurological disorders.
Propiedades
IUPAC Name |
2-chloro-5-(cyclohexylsulfamoyl)-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c20-16-11-10-14(29(27,28)22-13-6-2-1-3-7-13)12-15(16)19(24)21-17-8-4-5-9-18(17)23(25)26/h4-5,8-13,22H,1-3,6-7H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGRTCXYEZWAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(cyclohexylsulfamoyl)-N-(2-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5207135.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5207142.png)
![[2-(benzylthio)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5207150.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207158.png)

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5207166.png)

![1-methyl-5-[4-(octyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207175.png)


![N-(1-{1-[2-(3-chlorophenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5207201.png)
![1-[(4-methoxyphenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5207202.png)

